

3-Fluoroanisole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoroanisole

Cat. No.: B032098

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CAS Number: 456-49-5

This technical guide provides an in-depth overview of **3-Fluoroanisole**, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, spectroscopic data, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

3-Fluoroanisole is a colorless liquid with a characteristic sweet, fruity odor.^[1] It is a halogenated aromatic ether, combining the structural features of an aryl fluoride and an alkyl aryl ether. This unique structure imparts specific reactivity and properties that are valuable in organic synthesis. The compound is soluble in common organic solvents but insoluble in water.^[1]

Table 1: Physical and Chemical Properties of **3-Fluoroanisole**

Property	Value	Reference
CAS Number	456-49-5	[1][2][3][4][5]
Molecular Formula	C ₇ H ₇ FO	[1][2][3][4][5]
Molecular Weight	126.13 g/mol	[2][3][4][5]
Appearance	Colorless liquid	[1]
Odor	Sweet, fruity	[1]
Melting Point	-35 °C	[3]
Boiling Point	158 °C at 743 mmHg	[3]
Density	1.104 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.488	[3]
Flash Point	44 °C (111 °F)	[3]
Solubility	Soluble in organic solvents, insoluble in water.	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Fluoroanisole**. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for **3-Fluoroanisole**

Technique	Key Features and Observations
^1H NMR	Spectra available for detailed structural analysis.
^{13}C NMR	Spectra available for carbon skeleton characterization.
^{19}F NMR	Spectra available for fluorine environment analysis.
Mass Spectrometry (MS)	Molecular Ion Peak (m/z): 126.
Infrared (IR) Spectroscopy	Spectra available, showing characteristic C-F and C-O stretching frequencies.

Experimental Protocols: Synthesis of 3-Fluoroanisole

Several methods for the synthesis of **3-Fluoroanisole** have been reported. Below are two detailed experimental protocols.

Synthesis from m-Difluorobenzene

This method involves the nucleophilic aromatic substitution of a fluorine atom in m-difluorobenzene with a methoxy group.

Experimental Protocol:

- In a reaction vessel, combine 790 kg of m-difluorobenzene, 265 kg of methanol, and 520 kg of potassium hydroxide in water.[\[6\]](#)
- Heat the reactor to 150°C and maintain the temperature for 24 hours.[\[6\]](#)
- After the reaction is complete, cool the mixture and transfer it to an acidification vessel.[\[6\]](#)
- Acidify the mixture by bubbling hydrogen fluoride gas through it.[\[6\]](#)
- Extract the product three times with 300 kg of toluene.[\[6\]](#)

- Combine the organic layers and concentrate them.[\[6\]](#)
- Purify the crude product by rectification to obtain **3-Fluoroanisole**.[\[6\]](#)

Laboratory-Scale Synthesis from 1,3-Difluorobenzene

This protocol is suitable for laboratory-scale synthesis.

Experimental Protocol:

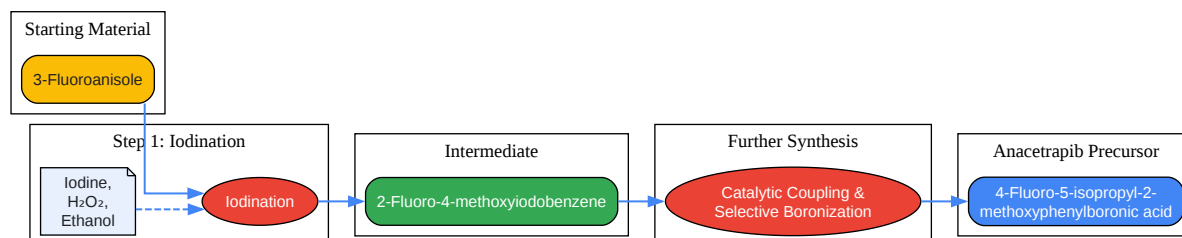
- To a solution of potassium tert-butoxide (KOtBu) (7.4 g, 66 mmol) in dimethylformamide (15 mL), slowly add methanol (3.2 mL, 79 mmol).[\[7\]](#)
- Add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (6 mL).[\[7\]](#)
- Heat the solution to 80°C for 30 minutes.[\[7\]](#)
- Add 1,3-difluorobenzene (2.6 mL, 26 mmol) to the mixture.[\[7\]](#)
- Continue heating at 80°C for an additional 3.5 hours.[\[7\]](#)
- Cool the reaction mixture to room temperature.[\[7\]](#)
- Wash the mixture with water and a 10% brine solution.[\[7\]](#)
- Dry the organic layer and concentrate it to obtain the crude product.[\[7\]](#)
- Purify the resulting **3-Fluoroanisole** by flash chromatography (1% EtOAc in hexanes).[\[7\]](#)

Applications in Drug Development

The introduction of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[\[7\]](#) **3-Fluoroanisole** serves as a crucial building block for introducing the fluoromethoxy-phenyl moiety into complex pharmaceutical compounds.

Synthesis of Anacetrapib Intermediate

A notable application of **3-Fluoroanisole** is in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor.[7] The synthesis involves the iodination of **3-Fluoroanisole** as a key step.

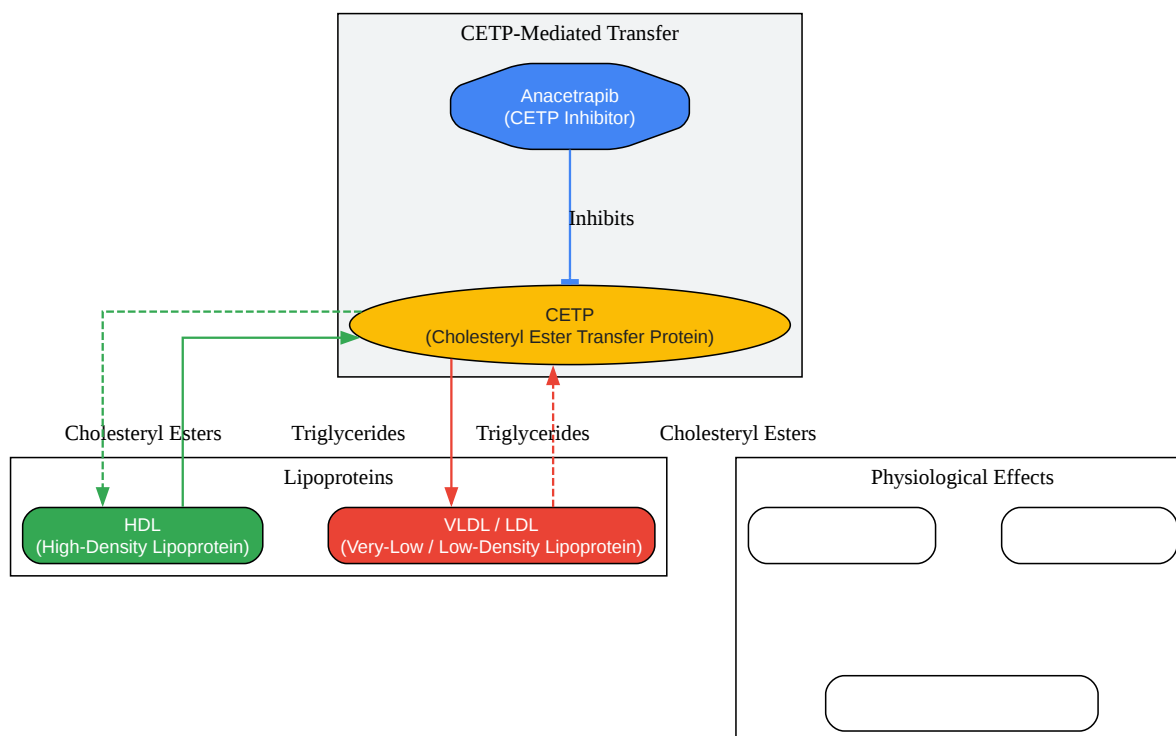


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Synthesis of Anacetrapib Intermediate from **3-Fluoroanisole**.

Mechanism of Action of Anacetrapib: CETP Inhibition

Anacetrapib functions by inhibiting the Cholesteryl Ester Transfer Protein (CETP), which plays a critical role in reverse cholesterol transport. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[4][8] By blocking this transfer, Anacetrapib increases HDL cholesterol ("good cholesterol") levels and decreases LDL cholesterol ("bad cholesterol") levels.[4]

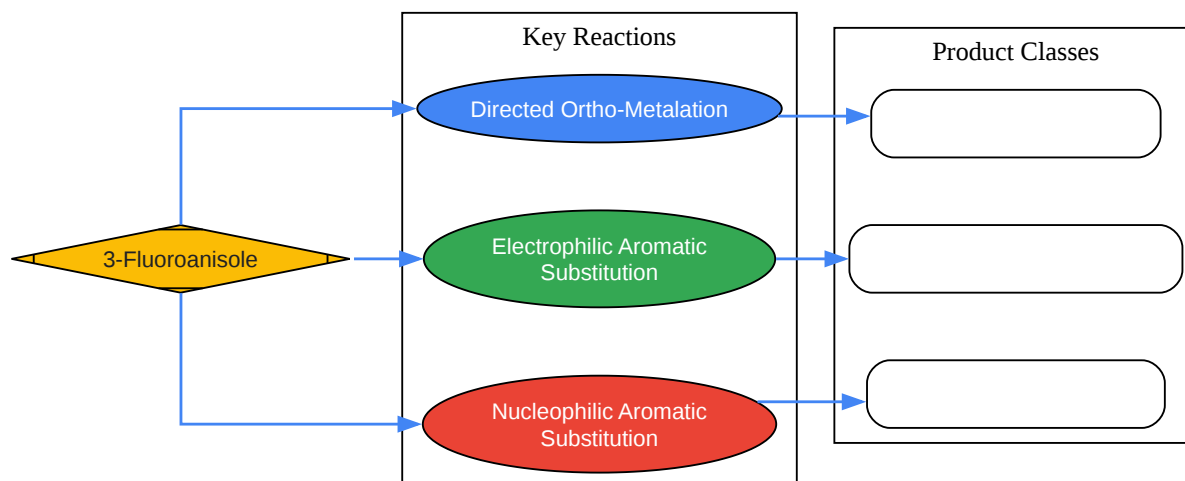


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Mechanism of Action of Anacetrapib via CETP Inhibition.

Chemical Reactivity and Synthetic Utility

The reactivity of **3-Fluoroanisole** is influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom. This makes it a versatile intermediate for various organic transformations.



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